molecular formula C12H19NO2 B1528722 [4-(Tert-butoxy)-3-methoxyphenyl]methanamine CAS No. 1266149-50-1

[4-(Tert-butoxy)-3-methoxyphenyl]methanamine

Cat. No.: B1528722
CAS No.: 1266149-50-1
M. Wt: 209.28 g/mol
InChI Key: HFGOOMVHMBGUJP-UHFFFAOYSA-N
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Description

[4-(Tert-butoxy)-3-methoxyphenyl]methanamine: is an organic compound with the molecular formula C11H17NO It is a derivative of methanamine, featuring a tert-butoxy group and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine typically involves the alkylation of phenol with isobutene, followed by further functionalization steps. One common method includes the use of tert-butyl alcohol and methanol in the presence of a strong acid catalyst to introduce the tert-butoxy and methoxy groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, strong acids or bases.

Major Products Formed:

    Oxidation: Quinones, phenolic derivatives.

    Reduction: Reduced amines.

    Substitution: Various substituted phenylmethanamines.

Scientific Research Applications

Chemistry: In chemistry, [4-(Tert-butoxy)-3-methoxyphenyl]methanamine is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .

Biology: Its structural features make it a useful probe for investigating biological processes .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific molecular pathways .

Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of [4-(Tert-butoxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. These interactions can lead to alterations in cellular signaling pathways, ultimately affecting biological functions .

Comparison with Similar Compounds

Uniqueness: What sets [4-(Tert-butoxy)-3-methoxyphenyl]methanamine apart from these similar compounds is the presence of both the tert-butoxy and methoxy groups, which confer unique chemical reactivity and biological activity. This dual functionalization allows for a broader range of applications and interactions compared to its analogs .

Properties

IUPAC Name

[3-methoxy-4-[(2-methylpropan-2-yl)oxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-10-6-5-9(8-13)7-11(10)14-4/h5-7H,8,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGOOMVHMBGUJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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